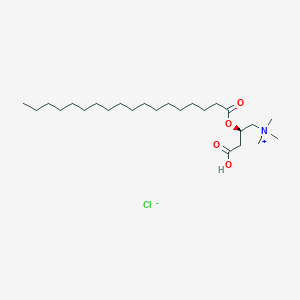

Stearoyl-L-carnitine chloride

Description

Properties

IUPAC Name |

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYWVPJJXVIFM-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of Stearoyl-L-carnitine chloride in cells

An In-depth Technical Guide to the Cellular Functions of Stearoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an endogenous long-chain acylcarnitine, is a critical intermediate in cellular metabolism, primarily known for its role in the transport of stearic acid into the mitochondrial matrix for β-oxidation. Beyond this canonical function, emerging evidence reveals its activity as a bioactive molecule that modulates key cellular enzymes, transporters, and signaling pathways. Accumulation of Stearoyl-L-carnitine is implicated in the pathophysiology of several metabolic diseases, including type 2 diabetes, cardiovascular disease, and neurological disorders, making it a significant biomarker and a molecule of interest for therapeutic development. This document provides a comprehensive overview of the cellular functions of Stearoyl-L-carnitine, detailing its metabolic roles, impact on signaling cascades, and associated experimental methodologies.

Core Function in Cellular Metabolism: The Carnitine Shuttle

The fundamental role of the carnitine system is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a critical prerequisite for fatty acid oxidation (FAO).[1][2][3] Stearoyl-L-carnitine is the specific esterified form of L-carnitine that transports stearic acid (C18:0).

The process, known as the carnitine shuttle, involves three key enzymatic steps:

-

Activation: Stearic acid in the cytosol is first activated to Stearoyl-CoA by acyl-CoA synthetase.

-

Transesterification: Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the stearoyl group from CoA to L-carnitine, forming Stearoyl-L-carnitine.[4]

-

Translocation and Re-esterification: Stearoyl-L-carnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4][5] In the matrix, carnitine palmitoyltransferase 2 (CPT2) transfers the stearoyl group back to CoA, regenerating Stearoyl-CoA for β-oxidation and freeing L-carnitine to be shuttled back to the cytosol.[5]

Modulation of Cellular Transporters and Enzymes

This compound functions not merely as a metabolite but also as a modulator of various cellular proteins. Its effects are concentration-dependent and can be species-specific.

Quantitative Data Summary

| Target Protein | System / Cell Type | Concentration | Effect | Reference(s) |

| Sodium-dependent Carnitine Transporter (OCTN2/SLC22A5) | Human Proximal Convoluted Tubular (HPCT) Cells | 500 µM | 52% inhibition of [³H]carnitine uptake | [6] |

| Glycine Transporter 2 (GlyT2/SLC6A5) | Xenopus laevis Oocytes expressing hGlyT2 | Up to 3 µM | 16.8% inhibition of glycine response | [6][7] |

| Lecithin:Cholesterol Acyltransferase (LCAT) | Rat and Rabbit Plasma | 500 µM | Inhibition of activity | |

| Lecithin:Cholesterol Acyltransferase (LCAT) | Human Plasma | 500 µM | No inhibition of activity | |

| Protein Kinase C (PKC) | N/A | N/A | Modulator (not a simple inhibitor) | [3] |

Inhibition of Carnitine and Glycine Transporters

Stearoyl-L-carnitine inhibits the primary carnitine transporter, OCTN2 (SLC22A5), suggesting a potential negative feedback mechanism where high intracellular or plasma levels of acylcarnitines could limit further carnitine uptake.[6]

It also acts as a weak inhibitor of the presynaptic glycine transporter, GlyT2.[7] While less potent than other endogenous lipids like Oleoyl-L-carnitine (IC₅₀ = 340 nM), its activity points to a role for long-chain acylcarnitines in neuromodulation.[7][8] Inhibition of GlyT2 prolongs the presence of glycine in the synaptic cleft, enhancing inhibitory neurotransmission, a mechanism explored for analgesia.[2][8]

Modulation of Protein Kinase C (PKC)

While sometimes classified as a PKC inhibitor, studies on the structurally similar palmitoylcarnitine suggest a more complex role. Palmitoylcarnitine inhibits the basal activity of PKC but enhances its activation in the presence of phorbol esters.[3] This indicates that long-chain acylcarnitines may act as lipophilic modulators within the cell membrane, altering the conformation and activation requirements of PKC rather than simply blocking its active site.[3] This has significant implications for cellular processes regulated by PKC, including proliferation, gene expression, and inflammation.[9]

Involvement in Cellular Signaling Pathways

Elevated levels of Stearoyl-L-carnitine and other long-chain acylcarnitines are associated with cellular stress and can trigger specific signaling cascades, particularly those related to inflammation and apoptosis.

Activation of Stress and Inflammatory Pathways

In skeletal muscle cells, long-chain acylcarnitines have been shown to activate mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[10][11] This activation leads to a pro-inflammatory response, characterized by the production and release of cytokines such as Interleukin-6 (IL-6).[10][11] This mechanism may contribute to the low-grade inflammation observed in metabolic disorders like insulin resistance, where acylcarnitine levels are often elevated.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation by palmitoylcarnitine of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

Stearoyl-L-carnitine Chloride: A Technical Guide to its Core Role in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-L-carnitine chloride is a critical endogenous long-chain acylcarnitine that functions as an indispensable intermediate in the metabolism of stearic acid, a common 18-carbon saturated fatty acid. Its primary role is to facilitate the transport of the stearoyl group from the cytoplasm into the mitochondrial matrix, a crucial step for subsequent energy production through the β-oxidation pathway. The formation and transport of stearoyl-L-carnitine are mediated by the carnitine shuttle, a multi-enzyme system integral to cellular energy homeostasis. Dysregulation in the metabolism of long-chain acylcarnitines, including stearoyl-L-carnitine, is a hallmark of various inherited and acquired metabolic diseases. This guide provides an in-depth examination of the biochemical function of this compound, presents relevant quantitative data, details key experimental protocols for its study, and illustrates the metabolic pathways and workflows involved.

The Central Role of the Carnitine Shuttle in Long-Chain Fatty Acid Oxidation

Long-chain fatty acids, such as stearic acid, are a major energy source for tissues like the heart, skeletal muscle, and liver.[1] However, their activated form, long-chain acyl-Coenzyme A (acyl-CoA), cannot directly cross the inner mitochondrial membrane, which is impermeable to these molecules.[2][3] The carnitine shuttle system overcomes this barrier, enabling the transport of these fatty acids into the mitochondrial matrix where β-oxidation occurs.[4][5]

The shuttle consists of three key components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of a long-chain acyl-CoA (like stearoyl-CoA) and L-carnitine into a long-chain acylcarnitine (stearoyl-L-carnitine) and free CoA.[2][4][6][7][8] This is the rate-limiting step in long-chain fatty acid oxidation.[7][9]

-

Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[4][7]

-

Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting the imported acylcarnitine and a mitochondrial CoA molecule back into acyl-CoA and free L-carnitine.[2][4][6][7]

Once regenerated within the matrix, the stearoyl-CoA is now available for the enzymatic machinery of β-oxidation, which sequentially cleaves two-carbon units to produce acetyl-CoA, NADH, and FADH2 for energy production via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[7]

Quantitative Data and Biological Activity

This compound is not merely a passive intermediate; its concentration and biological activities are subjects of research, particularly in the context of metabolic diseases. Perturbations in fatty acid oxidation can lead to the accumulation of specific acylcarnitines, which serve as important diagnostic biomarkers.[10][11]

| Parameter | Observation | Species/System | Concentration | Reference |

| Transporter Inhibition | Inhibits sodium-dependent [3H]carnitine uptake | Human Proximal Convoluted Tubular (HPCT) cells | 52% inhibition at 500 µM | [12] |

| Enzyme Inhibition | Inhibits lecithin:cholesterol acyltransferase (LCAT) activity | Rat plasma | 500 µM/ml | [12] |

| Enzyme Inhibition | Does not inhibit lecithin:cholesterol acyltransferase (LCAT) activity | Human plasma | 500 µM/ml | [12] |

| Transporter Inhibition | Inhibits glycine transporter 2 (GlyT2) | Xenopus laevis oocytes | 16.8% inhibition at 3 µM | [13][14] |

| Clinical Observation | Plasma levels are increased | Patients with end-stage renal disease | Not specified | [12][15] |

| Clinical Observation | Plasma levels are decreased | Patients with chronic fatigue syndrome | Not specified | [12][15] |

Experimental Protocols

The study of stearoyl-L-carnitine and its role in metabolism relies on sophisticated analytical and functional assays. Below are detailed protocols for two fundamental experimental approaches.

Protocol: Acylcarnitine Profiling in Biological Samples

This protocol describes the analysis of acylcarnitine species, including stearoyl-L-carnitine, from plasma or tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for newborn screening and metabolic research.[11][16][17]

Objective: To identify and quantify the spectrum of acylcarnitines in a biological sample.

Methodology:

-

Sample Preparation:

-

For plasma/serum: Precipitate proteins by adding a 3:1 volume of cold acetonitrile containing a mixture of known concentrations of stable isotope-labeled internal standards (e.g., d3-stearoyl-L-carnitine).

-

For tissue: Homogenize a known weight of tissue in an appropriate buffer, followed by protein precipitation as described above.

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient allows for the separation of different acylcarnitine species based on the length and properties of their acyl chains.

-

Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode coupled to a tandem mass spectrometer.

-

Detection: Use the precursor ion scan mode to specifically detect all compounds that produce a common fragment ion at m/z 85 (for underivatized carnitines) or m/z 99 (for methylated carnitines), which is characteristic of the carnitine moiety.[17] Alternatively, use Multiple Reaction Monitoring (MRM) for targeted quantification of specific parent/daughter ion transitions for each acylcarnitine and its corresponding internal standard.

-

-

Data Analysis:

-

Quantify the concentration of each acylcarnitine species by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.

-

The resulting acylcarnitine profile can reveal abnormal accumulations or deficiencies indicative of specific metabolic disorders.[18]

-

Protocol: Measurement of Fatty Acid Oxidation via Respirometry

This protocol outlines a method to measure the capacity of isolated mitochondria or permeabilized cells to oxidize long-chain fatty acids by measuring oxygen consumption rates (OCR) using an extracellular flux analyzer.[1] Stearoyl-L-carnitine can be used as a direct substrate to bypass CPT1 and measure the function of the inner mitochondrial membrane transport and β-oxidation machinery.

Objective: To measure CPT2-dependent fatty acid oxidation rates.

Methodology:

-

Biological Sample Preparation:

-

Isolated Mitochondria: Isolate mitochondria from tissue (e.g., liver, heart) using differential centrifugation.[19] Determine protein concentration using a BCA assay and keep the mitochondrial suspension on ice.

-

Permeabilized Cells: Seed cells in a specialized microplate. Just before the assay, permeabilize the plasma membrane with a mild detergent (e.g., saponin or a specific plasma membrane permeabilizer) in a mitochondrial assay buffer. This allows substrates direct access to the mitochondria while keeping the organelles intact.

-

-

Assay Setup (Extracellular Flux Analyzer):

-

Hydrate the sensor cartridge overnight in calibrant at 37°C in a non-CO2 incubator.

-

Load the injection ports of the sensor cartridge with the required compounds:

-

Port A: Substrate mixture containing Stearoyl-L-carnitine (e.g., 20 µM) and Malate (e.g., 2 mM). Malate is required to replenish TCA cycle intermediates.

-

Port B: ADP (e.g., 1-4 mM) to stimulate State 3 respiration (ATP synthesis).

-

Port C: Oligomycin (e.g., 1-2 µM), an ATP synthase inhibitor, to measure State 4o respiration (proton leak).

-

Port D: FCCP (e.g., 1-2 µM), an uncoupling agent, to measure maximal respiration.

-

-

Replace cell culture media or mitochondrial suspension buffer with pre-warmed mitochondrial assay buffer and place the plate in the analyzer for calibration.

-

-

Measurement of Oxygen Consumption Rate (OCR):

-

Establish a baseline OCR.

-

Inject the Stearoyl-L-carnitine/Malate mixture to initiate fatty acid oxidation. The increase in OCR reflects substrate-driven respiration.

-

Sequentially inject ADP, Oligomycin, and FCCP to determine the key parameters of mitochondrial function, such as ATP-linked respiration, proton leak, and maximal respiratory capacity fueled by stearoyl-L-carnitine.

-

-

Data Analysis:

-

The instrument software calculates OCR in real-time.

-

Analyze the changes in OCR following each injection to determine the specific respiratory parameters. The rate of oxidation of stearoyl-L-carnitine is directly proportional to the ADP-stimulated increase in OCR after its addition.

-

Pathophysiological Significance

The metabolism of long-chain acylcarnitines is tightly regulated, and its disruption is linked to numerous diseases.

-

Inborn Errors of Metabolism: Genetic defects in the enzymes of the carnitine shuttle, such as CPT1 or CPT2 deficiency, or in the enzymes of the β-oxidation spiral, lead to the accumulation of specific acylcarnitines in blood and tissues.[10][20][21] These profiles are diagnostic and can cause severe pathologies, including hypoketotic hypoglycemia, myopathy, and cardiomyopathy.[20][22]

-

Metabolic Syndrome and Type 2 Diabetes: Elevated levels of long-chain acylcarnitines are often observed in conditions of metabolic stress like obesity and type 2 diabetes.[10] This accumulation is thought to reflect incomplete or inefficient fatty acid oxidation, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the TCA cycle. This mitochondrial stress can contribute to insulin resistance and cellular dysfunction.[23]

-

Cardiovascular Disease: An imbalance in fatty acid metabolism and the accumulation of acylcarnitines have been implicated in cardiac diseases, including ischemia and heart failure.[10][23] These metabolites can exert toxic effects, including disrupting membrane function and promoting cardiac arrhythmias.[23]

Conclusion

This compound is a pivotal molecule at the intersection of fatty acid transport and mitochondrial energy production. As the carnitine ester of stearic acid, its formation, transport, and reconversion are seamlessly integrated into the process of β-oxidation. While its primary role is that of a transport intermediate, the concentration of stearoyl-L-carnitine and other long-chain acylcarnitines serves as a critical indicator of mitochondrial health and metabolic status. A thorough understanding of its function, supported by robust experimental methodologies, is essential for researchers and clinicians working to unravel the complexities of metabolic diseases and develop novel therapeutic strategies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 5. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 9. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound Datasheet DC Chemicals [dcchemicals.com]

- 15. biocompare.com [biocompare.com]

- 16. journals.plos.org [journals.plos.org]

- 17. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. escholarship.org [escholarship.org]

- 20. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carnitine palmitoyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]

Stearoyl-L-carnitine Chloride and Its Impact on Mitochondrial Energy Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-L-carnitine chloride, a long-chain acylcarnitine, plays a pivotal role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondrial matrix for subsequent β-oxidation and ATP production. While essential for this process, an accumulation of stearoyl-L-carnitine and other long-chain acylcarnitines has been implicated in mitochondrial dysfunction, characterized by impaired energy production and cellular stress. This technical guide provides a comprehensive overview of the core mechanisms of stearoyl-L-carnitine in mitochondrial energy production, summarizes key quantitative data from experimental studies, details relevant experimental protocols, and visualizes associated cellular pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating cellular metabolism, mitochondrial diseases, and the therapeutic potential of modulating acylcarnitine levels.

Introduction

Mitochondria are the primary sites of cellular energy production, primarily through the process of oxidative phosphorylation. Fatty acids are a major fuel source for this process, particularly in high-energy-demand tissues such as the heart and skeletal muscle. However, long-chain fatty acids cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.

Stearoyl-L-carnitine is the esterified form of stearic acid (a C18:0 saturated fatty acid) and L-carnitine. It is a key intermediate in the carnitine shuttle. The reversible reaction is catalyzed by carnitine palmitoyltransferase (CPT) enzymes. While indispensable for energy metabolism, an imbalance in the levels of long-chain acylcarnitines, including stearoyl-L-carnitine, can lead to detrimental cellular effects. Elevated concentrations are associated with mitochondrial stress, reduced ATP synthesis, and have been observed in various pathological conditions, including cardiovascular diseases and metabolic disorders.[1][2] This guide focuses on the specific role and impact of this compound on mitochondrial energy production.

The Carnitine Shuttle and the Role of Stearoyl-L-carnitine

The transport of long-chain fatty acids like stearic acid into the mitochondria is a multi-step process known as the carnitine shuttle.

As depicted in Figure 1, the process involves the following key steps:

-

Activation: In the cytosol, stearic acid is activated to stearoyl-CoA by Acyl-CoA synthetase.

-

Conversion: At the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) converts stearoyl-CoA to stearoyl-L-carnitine, releasing Coenzyme A.

-

Translocation: Stearoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

-

Re-conversion: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts stearoyl-L-carnitine back to stearoyl-CoA, releasing L-carnitine.

-

β-Oxidation: Stearoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, NADH, and FADH2, which fuel the tricarboxylic acid (TCA) cycle and the electron transport chain for ATP synthesis.

Effects of Stearoyl-L-carnitine on Mitochondrial Energy Production: Quantitative Data

While essential, an overabundance of long-chain acylcarnitines can be detrimental to mitochondrial function. A key study by Park et al. (2021) investigated the in vivo effects of stearoyl-L-carnitine (C18) on zebrafish embryos, a model organism for studying mitochondrial dysfunction.[3] The findings of this study are summarized in the tables below.

| Treatment Group | Concentration (µM) | ATP Levels (% of Control) |

| Control (C3) | 0.1 | 104.44 ± 7.70 |

| 0.5 | 89.83 ± 15.04 | |

| Stearoyl-L-carnitine (C18) | 0.1 | 63.89 ± 12.73 |

| 0.5 | 57.25 ± 4.36 | |

| Oleoyl-L-carnitine (C18:1) | 0.1 | 57.36 ± 16.01 |

| 0.5 | 56.66 ± 5.26 | |

| Sodium Fluoroacetate (SFA) | - | Significantly Reduced |

Table 1: Effect of Stearoyl-L-carnitine on ATP Production in Zebrafish Embryos. Data from Park et al. (2021)[3]. Zebrafish embryos were treated for 48 hours. ATP levels are expressed as a percentage of the untreated control. C3 (propionyl-L-carnitine) was used as a short-chain acylcarnitine control. Sodium fluoroacetate (SFA) was used as a positive control for ATP reduction.

| Treatment Group | Concentration (µM) | Heart Rate (beats per minute) |

| Wild-type (untreated) | - | 171.2 ± 9.31 |

| Control (C3) | 0.1 | 166.4 ± 5.77 |

| 0.5 | 168.8 ± 7.81 | |

| Stearoyl-L-carnitine (C18) | 0.1 | 150.13 ± 9.52 |

| 0.5 | 136.07 ± 16.26 | |

| Oleoyl-L-carnitine (C18:1) | 0.1 | 147.2 ± 11.53 |

| 0.5 | 148.80 ± 16.85 |

Table 2: Effect of Stearoyl-L-carnitine on Cardiac Function in Zebrafish Embryos. Data from Park et al. (2021)[3]. Heart rate was measured in zebrafish embryos after 48 hours of treatment.

These data demonstrate that exposure to stearoyl-L-carnitine at micromolar concentrations leads to a significant reduction in ATP levels and impairs cardiac function in a dose-dependent manner in an in vivo model.[3] This suggests that an accumulation of stearoyl-L-carnitine can disrupt mitochondrial energy production.

Potential Mechanisms of Mitochondrial Dysfunction

The precise mechanisms by which high concentrations of stearoyl-L-carnitine induce mitochondrial dysfunction are still under investigation. However, research on long-chain acylcarnitines in general points to several potential pathways:

-

Inhibition of the Carnitine Shuttle: High levels of acylcarnitines in the mitochondrial intermembrane space can inhibit the activity of carnitine-acylcarnitine translocase (CACT), leading to a feedback inhibition of fatty acid import.

-

Disruption of Mitochondrial Membranes: The amphipathic nature of long-chain acylcarnitines allows them to intercalate into the mitochondrial membranes, potentially altering membrane fluidity and the function of membrane-bound proteins, including components of the electron transport chain.[4]

-

Inhibition of Oxidative Phosphorylation: Long-chain acylcarnitines have been shown to inhibit oxidative phosphorylation, leading to hyperpolarization of the mitochondrial membrane and increased production of reactive oxygen species (ROS).[5]

-

Modulation of Signaling Pathways: There is evidence to suggest that long-chain acylcarnitines can modulate cellular signaling pathways. For instance, palmitoylcarnitine, a C16:0 acylcarnitine, has been shown to inhibit Protein Kinase C (PKC). While not directly demonstrated for stearoyl-L-carnitine, it is plausible that it could have similar effects.

Experimental Protocols

This section provides an overview of key experimental protocols for investigating the effects of this compound on mitochondrial function.

In Vivo Zebrafish Embryo Assay for ATP Measurement

This protocol is adapted from the study by Park et al. (2021).[3]

Workflow:

Methodology:

-

Embryo Culture: Zebrafish (Danio rerio) embryos are raised to 48 hours post-fertilization (hpf) in standard E3 medium.

-

Treatment: Embryos are incubated with varying concentrations of this compound (e.g., 0.1 µM and 0.5 µM) for 48 hours. A short-chain acylcarnitine like propionyl-L-carnitine (C3) should be used as a negative control, and a known mitochondrial toxin as a positive control.

-

Sample Preparation: A pool of embryos (e.g., 10-20) per treatment group is collected, and the medium is removed.

-

Lysis: Embryos are homogenized in a suitable lysis buffer on ice.

-

Centrifugation: The lysate is centrifuged to pellet cellular debris.

-

ATP Quantification: The ATP concentration in the supernatant is determined using a commercial luciferase-based ATP assay kit, and luminescence is measured with a luminometer. Results are normalized to the protein concentration of the lysate.

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol is a general procedure for using a Seahorse XF Analyzer.

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from a relevant tissue or cell line by differential centrifugation.

-

Protein Quantification: The protein concentration of the isolated mitochondria is determined using a standard method like the BCA assay.

-

Seahorse Assay Setup: A specific amount of mitochondrial protein is seeded into each well of a Seahorse XF plate.

-

Substrate Addition: A mitochondrial assay solution containing substrates for complex I (e.g., pyruvate and malate) or complex II (e.g., succinate in the presence of rotenone) is added. Stearoyl-L-carnitine can be added as a substrate in the presence of L-carnitine and CoA, or its inhibitory effects can be tested in the presence of other substrates.

-

Mito Stress Test: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial respiration:

-

Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and allows for the measurement of maximal respiration.

-

Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse software calculates OCR and various mitochondrial function parameters.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method for measuring mitochondrial membrane potential.

Methodology:

-

Cell Culture and Treatment: Adherent or suspension cells are cultured and treated with this compound for the desired time.

-

JC-1 Staining: Cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Analysis: The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Conclusion

This compound is a critical intermediate in the transport of stearic acid into the mitochondria for energy production. However, evidence from in vivo studies demonstrates that an excess of stearoyl-L-carnitine can lead to mitochondrial dysfunction, characterized by a significant decrease in ATP levels and impaired physiological function.[3] The underlying mechanisms are likely multifactorial, involving disruption of mitochondrial membranes, inhibition of key transport proteins, and potential modulation of cellular signaling pathways. Further research is warranted to fully elucidate the specific molecular targets of stearoyl-L-carnitine and to explore the therapeutic potential of modulating its levels in diseases associated with mitochondrial dysfunction. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered acylcarnitine metabolism and inflexible mitochondrial fuel utilization characterize the loss of neonatal myocardial regeneration capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

biological significance of C18:0 carnitine

An In-depth Technical Guide on the Biological Significance of C18:0 Carnitine (Stearoylcarnitine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine (C18:0 carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of stearic acid, a saturated fatty acid, into the mitochondria for β-oxidation. Beyond its fundamental role in fatty acid metabolism, emerging evidence has implicated C18:0 carnitine in a range of pathophysiological processes, including cardiovascular diseases, insulin resistance, and inflammatory responses. This technical guide provides a comprehensive overview of the , detailing its metabolic functions, association with disease states, and involvement in cellular signaling pathways. This document also includes detailed experimental protocols for the quantification of C18:0 carnitine and presents key quantitative data in a structured format to facilitate comparison and further research.

Introduction

L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the mitochondrial oxidation of fatty acids.[1] The carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, is a cornerstone of cellular energy production.[2][3] Stearoylcarnitine (C18:0 carnitine) is formed through the esterification of L-carnitine with stearoyl-CoA, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[4] Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses this process, releasing stearoyl-CoA for β-oxidation.[4]

While indispensable for energy homeostasis, dysregulation of C18:0 carnitine metabolism has been linked to cellular dysfunction. Elevated levels of long-chain acylcarnitines, including C18:0 carnitine, are increasingly recognized as biomarkers and potential mediators of metabolic diseases.[5][6] This guide delves into the multifaceted , providing a technical resource for researchers and professionals in the field of drug development.

Metabolic Role of C18:0 Carnitine

The primary function of C18:0 carnitine is to facilitate the transport of stearic acid (C18:0), a common long-chain saturated fatty acid, into the mitochondrial matrix for energy production through β-oxidation.[2][3] This process is vital for tissues with high energy demands, such as the heart and skeletal muscle.[7]

The Carnitine Shuttle and Fatty Acid Oxidation

The transport of long-chain fatty acids like stearic acid into the mitochondria is a multi-step process known as the carnitine shuttle.

-

Activation: Stearic acid in the cytoplasm is first activated to stearoyl-CoA by acyl-CoA synthetase.

-

Transesterification (CPT1): Stearoyl-CoA is then converted to stearoylcarnitine by CPT1, located on the outer mitochondrial membrane.[4]

-

Translocation: Stearoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7]

-

Re-esterification (CPT2): In the mitochondrial matrix, CPT2 converts stearoylcarnitine back to stearoyl-CoA and free L-carnitine.[4]

-

β-oxidation: The regenerated stearoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.

Diagram of the Carnitine Shuttle for Stearic Acid

Caption: The carnitine shuttle facilitates the transport of stearic acid into the mitochondria.

Association of C18:0 Carnitine with Disease States

Elevated circulating levels of C18:0 carnitine have been associated with several metabolic disorders, suggesting a potential role as a biomarker and a contributor to disease pathophysiology.

Cardiovascular Disease (CVD)

Multiple studies have reported a positive association between elevated plasma concentrations of long-chain acylcarnitines, including C18:0 carnitine, and an increased risk of cardiovascular disease.[5][6][8] This association may be linked to incomplete fatty acid oxidation, leading to the accumulation of potentially lipotoxic intermediates.[6]

Insulin Resistance and Type 2 Diabetes

Increased levels of C18:0 carnitine are frequently observed in individuals with insulin resistance and type 2 diabetes.[9][10] The accumulation of long-chain acylcarnitines in tissues like skeletal muscle and the pancreas is thought to contribute to lipotoxicity, impairing insulin signaling and β-cell function.[9] However, some studies have shown that the relationship between C18:0 carnitine and insulin resistance can be complex, with some reports indicating a negative association with body fat.[11]

Data Presentation: C18:0 Carnitine Levels in Disease

The following tables summarize quantitative data on C18:0 carnitine concentrations in plasma/serum from various studies.

| Table 1: C18:0 Carnitine in Cardiovascular Disease | ||

| Study Population | C18:0 Carnitine Concentration (µM) | Reference |

| Patients with Coronary Artery Disease (CAD) | Median: 0.04 | [12] |

| Patients with Stable Angina | Higher levels compared to STEMI | [12] |

| High CAD Complexity (SYNTAX Score > 22) | Reduced levels | [12] |

| Table 2: C18:0 Carnitine in Insulin Resistance and Type 2 Diabetes | ||

| Study Population | C18:0 Carnitine Concentration (µM) | Reference |

| Type 2 Diabetes | Increased levels | [10] |

| Impaired Glucose Tolerance (IGT) | Higher levels compared to IFG | [11] |

| Association with Body Fat | Negative correlation | [11] |

Note: Direct comparison between studies should be made with caution due to variations in analytical methods and patient cohorts.

C18:0 Carnitine in Cellular Signaling

Recent research has uncovered a role for long-chain acylcarnitines, including C18:0 carnitine, in modulating cellular signaling pathways, particularly those involved in inflammation.

Pro-inflammatory Signaling

Studies have demonstrated that long-chain acylcarnitines can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and stimulate the production of inflammatory cytokines.[13] This activation can also involve the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[14][15] The activation of these pathways by C18:0 carnitine may contribute to the chronic low-grade inflammation observed in metabolic diseases.

Diagram of C18:0 Carnitine-Induced Pro-inflammatory Signaling

Caption: C18:0 carnitine can trigger pro-inflammatory signaling pathways.

Experimental Protocols

Accurate quantification of C18:0 carnitine is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for the analysis of acylcarnitines.

Sample Preparation from Plasma

A common method for extracting acylcarnitines from plasma involves protein precipitation followed by derivatization.

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of methanol (or acetonitrile).

-

Vortex: Vortex the sample for 10 seconds.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[4]

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Internal Standard: Add an internal standard, such as d3-octadecanoyl-carnitine, to the supernatant.

-

Derivatization (Butylation):

-

Dry the supernatant under a stream of nitrogen.

-

Add 100 µL of 3N butanolic-HCl.

-

Incubate at 65°C for 15 minutes.

-

Dry the sample again under nitrogen.

-

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following provides an example of LC-MS/MS parameters for C18:0 carnitine analysis.

-

LC Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines. An example gradient is as follows:

-

0-0.5 min: 100% A

-

0.5-3.0 min: Linear gradient to 35% A

-

3.0-6.0 min: Hold at 35% A

-

6.0-9.7 min: Linear gradient to 0% A

-

9.7-10.2 min: Linear gradient to 95% A

-

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (for butylated C18:0 carnitine): m/z 484.4

-

Product Ion: m/z 85.1

-

Diagram of the Experimental Workflow for C18:0 Carnitine Quantification

Caption: A typical workflow for the quantification of C18:0 carnitine from plasma.

Conclusion and Future Directions

C18:0 carnitine is a key metabolite in fatty acid metabolism, and its dysregulation is increasingly implicated in the pathogenesis of major chronic diseases. Its role as a biomarker for cardiovascular disease and insulin resistance is well-supported, although further standardization of analytical methods and larger cohort studies are needed to establish definitive clinical reference ranges. The emerging role of C18:0 carnitine in pro-inflammatory signaling opens new avenues for research and therapeutic intervention. Future studies should focus on elucidating the precise molecular mechanisms by which C18:0 carnitine exerts its signaling effects and on exploring the potential of targeting C18:0 carnitine metabolism for the treatment of metabolic and inflammatory disorders. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted biological significance of this important long-chain acylcarnitine.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 3. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cincinnatichildrens.org [cincinnatichildrens.org]

- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Metabolic Player: An In-depth Technical Guide to the Discovery and History of Stearoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-L-carnitine chloride, the L-carnitine ester of stearic acid, is a long-chain acylcarnitine integral to cellular energy metabolism. Its primary role lies in the transport of stearic acid, an 18-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation. The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader elucidation of the carnitine shuttle system and the metabolic fate of long-chain fatty acids. This technical guide provides a comprehensive overview of the historical context, synthesis, and key experimental findings related to this critical endogenous metabolite.

I. Historical Context and Discovery

The journey to understanding this compound began with the discovery of its parent molecule, L-carnitine, in the early 20th century. However, its pivotal role in fatty acid metabolism wasn't uncovered until the mid-1950s and 1960s. The seminal work of researchers like I.B. Fritz and J. Bremer established that carnitine is essential for the oxidation of long-chain fatty acids by mitochondria. Bremer's research in the early 1960s was particularly crucial, demonstrating that long-chain fatty acids are converted to their carnitine esters to be transported into the mitochondrial matrix.

While these early studies focused on the general mechanism of the carnitine shuttle, the specific identification and synthesis of individual long-chain acylcarnitines like Stearoyl-L-carnitine followed as analytical techniques advanced. The endogenous synthesis of stearoylcarnitine was later demonstrated in a 2002 study where perfused rat hearts were shown to elongate palmitate (a 16-carbon fatty acid) to stearate and subsequently form stearoylcarnitine. This provided definitive evidence of its natural occurrence and formation within mammalian tissues.

II. Synthesis of this compound

The synthesis of this compound can be approached through both chemical and enzymatic methods.

Chemical Synthesis

A generalized approach for the chemical synthesis of long-chain acyl-L-carnitines involves the esterification of L-carnitine with the corresponding acyl chloride.

Experimental Protocol: General Chemical Synthesis of Acyl-L-carnitines

-

Preparation of Stearoyl Chloride: Stearic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form stearoyl chloride. This reaction is typically carried out in an inert solvent.

-

Esterification: L-carnitine hydrochloride is then reacted with stearoyl chloride. The reaction is often performed at an elevated temperature to ensure the completion of the esterification.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts. This can be achieved through precipitation and subsequent column chromatography. To obtain the inner salt form, the product can be treated with a weakly basic anion exchanger.

Enzymatic Synthesis

The biosynthesis of Stearoyl-L-carnitine is catalyzed by the enzyme Carnitine Palmitoyltransferase (CPT). There are two isoforms of this enzyme, CPT1 and CPT2, located on the outer and inner mitochondrial membranes, respectively.

Logical Workflow for the Endogenous Synthesis of Stearoyl-L-carnitine

An In-Depth Technical Guide to the Mechanism of Action of Stearoyl-L-carnitine Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-L-carnitine chloride, an endogenous long-chain acylcarnitine, plays a critical role in cellular metabolism, particularly in the transport of stearic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production. Beyond its fundamental metabolic function, emerging evidence indicates that Stearoyl-L-carnitine and other long-chain acylcarnitines are bioactive molecules that can modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its impact on cellular transport, enzyme activity, and signaling cascades implicated in various physiological and pathological states. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes complex pathways using Graphviz DOT language.

Core Mechanism: Facilitation of Fatty Acid β-Oxidation

The primary and most well-established function of Stearoyl-L-carnitine is its integral role in the carnitine shuttle system, a critical process for the generation of ATP from long-chain fatty acids.[1][2]

1.1. The Carnitine Shuttle System

Long-chain fatty acids like stearic acid are activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules.[3][4] The carnitine shuttle, comprised of three key enzymes, facilitates their transport into the mitochondrial matrix where β-oxidation occurs.[3][4]

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the stearoyl group from Stearoyl-CoA to L-carnitine, forming Stearoyl-L-carnitine.[3][5]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, exchanges Stearoyl-L-carnitine from the intermembrane space for a molecule of free L-carnitine from the mitochondrial matrix.[2][3]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting Stearoyl-L-carnitine back to Stearoyl-CoA and releasing free L-carnitine into the matrix.[3][4]

The regenerated Stearoyl-CoA is then available for the β-oxidation pathway, which systematically breaks down the fatty acid chain to produce acetyl-CoA. This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, ultimately leading to ATP synthesis.[1][2]

Inhibition of Transporters and Enzymes

This compound has been demonstrated to inhibit the function of several key transporters and enzymes, suggesting a broader regulatory role beyond fatty acid metabolism.

2.1. Inhibition of Glycine Transporter 2 (GlyT2)

Stearoyl-L-carnitine is an inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine at inhibitory synapses.[5][6] This inhibition is less potent compared to other acylcarnitines like oleoyl-L-carnitine.[6] The inhibitory effect of acylcarnitines on GlyT2 is non-competitive and involves an allosteric binding site.[7][8]

2.2. Inhibition of Carnitine Uptake

In human proximal convoluted tubular (HPCT) cells, Stearoyl-L-carnitine has been shown to inhibit the sodium-dependent uptake of L-carnitine.[9][10] This suggests a potential feedback mechanism for regulating intracellular carnitine levels.

2.3. Inhibition of Lecithin:Cholesterol Acyltransferase (LCAT)

Stearoyl-L-carnitine inhibits the activity of lecithin:cholesterol acyltransferase (LCAT) in rat plasma, but not in human plasma.[9][11] LCAT is a crucial enzyme in reverse cholesterol transport, responsible for the esterification of cholesterol in high-density lipoproteins (HDL).[12][13]

| Target | Species | Cell/System | Concentration | % Inhibition | Reference |

| GlyT2 | Human | Xenopus laevis oocytes | 3 µM | 16.8% | [6] |

| Carnitine Uptake | Human | HPCT cells | 500 µM | ~50-52% | [9][10][14] |

| LCAT | Rat | Plasma | 500 µM | Significant Inhibition | [9][11] |

| LCAT | Human | Plasma | 500 µM | No Inhibition | [9][11] |

Modulation of Cellular Signaling Pathways

Accumulating evidence suggests that long-chain acylcarnitines, including Stearoyl-L-carnitine, can act as signaling molecules, influencing pathways involved in insulin resistance, inflammation, and apoptosis.

3.1. Impairment of Insulin Signaling

Elevated levels of long-chain acylcarnitines are associated with insulin resistance.[9][14] Palmitoylcarnitine, a structurally similar long-chain acylcarnitine, has been shown to induce dephosphorylation of the insulin receptor (InsR) at Tyr1151 through the activation of protein tyrosine phosphatase 1B (PTP1B).[14] This leads to a blunted cellular response to insulin. Furthermore, palmitoylcarnitine can suppress the phosphorylation of Akt (Protein Kinase B) at Ser473, a critical downstream effector in the insulin signaling cascade.[14] This effect on Akt appears to be independent of InsR dephosphorylation.[14]

3.2. Pro-inflammatory Signaling

Long-chain acylcarnitines can trigger pro-inflammatory responses.[15][16] Studies with myristoyl-L-carnitine (C14) have shown activation of key inflammatory signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[16][17] This activation can lead to the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[15] The induction of IL-6 by long-chain acylcarnitines appears to be, at least in part, dependent on an increase in intracellular calcium.[15]

3.3. Regulation of Apoptosis

While direct studies on Stearoyl-L-carnitine and apoptosis are limited, research on the related compound acetyl-L-carnitine provides insights into a potential mechanism. Acetyl-L-carnitine has been shown to protect cells from apoptosis by inhibiting the mitochondrial pathway of programmed cell death.[18] This protective effect involves the reduction of cytochrome C release from the mitochondria and subsequent inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[18]

Experimental Protocols

4.1. GlyT2 Inhibition Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from methodologies used to study the inhibition of glycine transporters.[5][6][17][18][19][20][21]

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2 and incubated for 2-5 days to allow for protein expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at -60 mV.

-

Glycine (e.g., 30 µM) is applied to elicit an inward current, which is recorded.

-

-

Inhibition Assay:

-

After a stable baseline current is established with glycine, this compound is co-applied with glycine at various concentrations.

-

The reduction in the glycine-induced current is measured to determine the inhibitory effect.

-

Data is analyzed to calculate the IC50 value.

-

4.2. Carnitine Uptake Assay in Human Proximal Convoluted Tubular (HPCT) Cells

This protocol is based on methods for studying carnitine transport in kidney cells.[13][22][23]

-

Cell Culture: HPCT cells are cultured to confluence in appropriate media.

-

Uptake Assay:

-

Cells are washed with a sodium-containing buffer.

-

The uptake is initiated by adding the buffer containing [3H]-L-carnitine with or without varying concentrations of this compound.

-

After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The amount of [3H]-L-carnitine uptake is normalized to the protein content of the cell lysate. The inhibitory effect of this compound is calculated as a percentage of the control uptake.

4.3. Lecithin:Cholesterol Acyltransferase (LCAT) Activity Assay

This protocol describes a common method for measuring LCAT activity.[2][9][10][11][14]

-

Substrate Preparation: Artificial HDL (aHDL) particles are prepared containing phosphatidylcholine and [3H]-cholesterol.

-

Enzyme Reaction:

-

The aHDL substrate is incubated with a source of LCAT (e.g., plasma sample or purified enzyme) in a suitable buffer at 37°C.

-

The reaction is initiated in the presence or absence of this compound.

-

-

Extraction and Quantification:

-

The reaction is stopped, and lipids are extracted.

-

The free [3H]-cholesterol and the newly formed [3H]-cholesteryl esters are separated using thin-layer chromatography (TLC).

-

The radioactivity in the cholesteryl ester spot is quantified to determine LCAT activity.

-

-

Data Analysis: The LCAT activity is expressed as the rate of cholesteryl ester formation, and the inhibitory effect of this compound is calculated.

4.4. Western Blot for MAPK Phosphorylation

This protocol is a standard method for detecting protein phosphorylation.[12][24][25][26][27]

-

Cell Treatment: C2C12 myotubes or other relevant cell lines are treated with this compound for various times and concentrations.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of JNK, ERK, and p38.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Data Analysis: The bands corresponding to the phosphorylated proteins are quantified, and the results are normalized to the total protein levels of JNK, ERK, and p38.

4.5. Apoptosis Assay: Cytochrome C Release and Caspase-3 Activation

This protocol outlines methods to assess key events in the mitochondrial apoptotic pathway.[3][4][28][29][30]

-

Cell Treatment: Cells are treated with an apoptotic stimulus in the presence or absence of this compound.

-

Cytochrome C Release:

-

Cells are fractionated to separate the cytosolic and mitochondrial fractions.

-

The presence of cytochrome C in the cytosolic fraction is determined by Western blotting.

-

-

Caspase-3 Activity Assay:

-

Cell lysates are incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is measured using a fluorometer.

-

-

Data Analysis: The amount of cytochrome C in the cytosol and the caspase-3 activity are compared between treated and untreated cells.

4.6. IL-6 Secretion Assay

This protocol is used to quantify the release of the pro-inflammatory cytokine IL-6.[1][6][15][16][31]

-

Cell Culture and Treatment: C2C12 myotubes are cultured and treated with this compound.

-

Sample Collection: The cell culture supernatant is collected at various time points.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

An ELISA plate pre-coated with an anti-IL-6 antibody is used.

-

The collected supernatants and IL-6 standards are added to the wells.

-

A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.

-

-

Data Analysis: The absorbance is measured, and the concentration of IL-6 in the samples is determined by comparison to the standard curve.

Conclusion

This compound is a multifaceted molecule with a primary role in cellular energy metabolism and emerging functions in the regulation of key signaling pathways. Its ability to facilitate fatty acid oxidation is fundamental to cellular bioenergetics. Concurrently, its inhibitory effects on specific transporters and enzymes, coupled with its capacity to modulate insulin signaling, inflammatory responses, and apoptosis, highlight its potential as a significant player in both physiological and pathophysiological processes. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the intricate mechanisms of action of this compound and its potential as a therapeutic target in various diseases. Further research is warranted to fully elucidate the specific molecular interactions and downstream consequences of its signaling activities.

References

- 1. Mesenchymal Stem Cells Promote IL-6 Secretion and Suppress the Gene Expression of Proinflammatory Cytokines in Contractile C2C12 Myotubes [jstage.jst.go.jp]

- 2. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. kumc.edu [kumc.edu]

- 5. Understanding Graphics Contrast [w3c.github.io]

- 6. researchgate.net [researchgate.net]

- 7. developer.mozilla.org [developer.mozilla.org]

- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 9. roarbiomedical.com [roarbiomedical.com]

- 10. Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. Evidence for acute contraction-induced myokine secretion by C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 18. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Membrane cholesterol regulates inhibition and substrate transport by the glycine transporter, GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. multichannelsystems.com [multichannelsystems.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 27. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biotech.illinois.edu [biotech.illinois.edu]

- 29. researchgate.net [researchgate.net]

- 30. media.cellsignal.com [media.cellsignal.com]

- 31. mdpi.com [mdpi.com]

Stearoyl-L-carnitine Chloride: A Potential Biomarker in Metabolic and Chronic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stearoyl-L-carnitine chloride, a long-chain acylcarnitine, is emerging as a significant biomarker in a variety of pathological states. As an endogenous metabolite, its primary role is intrinsically linked to the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Alterations in the concentration of stearoyl-L-carnitine can, therefore, reflect dysregulation in cellular energy metabolism, a hallmark of numerous diseases. This technical guide provides a comprehensive overview of the current evidence supporting this compound as a biomarker, with a focus on its implications in metabolic disorders, cardiovascular disease, neurological conditions, and cancer. Detailed experimental methodologies for its quantification, along with insights into the relevant signaling pathways, are presented to facilitate further research and drug development in this promising area.

Introduction

L-carnitine and its acyl esters are essential for the metabolism of fatty acids, serving as carriers for their transport across the inner mitochondrial membrane.[1] Stearoyl-L-carnitine, the ester formed from stearic acid, is one of the most abundant long-chain acylcarnitines in human plasma and tissues. Its levels are meticulously regulated, and deviations from the norm can indicate underlying metabolic stress or dysfunction.[2] Recent advances in metabolomics have enabled the precise quantification of stearoyl-L-carnitine, revealing its association with several disease states. This guide will delve into the specifics of these associations, the methods used for its detection, and the biological pathways it influences.

This compound as a Biomarker in Disease

The utility of this compound as a biomarker has been investigated in a range of diseases. Altered plasma concentrations have been reported in conditions such as end-stage renal disease, chronic fatigue syndrome, type 2 diabetes, and Parkinson's disease.[3][4][5] Furthermore, its role in the pathophysiology of cardiovascular disease and various cancers is an active area of investigation.[6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating this compound as a disease biomarker.

| Disease State | Patient Cohort Size | Control Cohort Size | Biological Matrix | Fold Change/Direction | p-value | Reference |

| End-Stage Renal Disease | Data not available | Data not available | Plasma | Increased | Data not available | [3][9] |

| Chronic Fatigue Syndrome | Data not available | Data not available | Plasma | Decreased | Data not available | [3][9] |

| Type 2 Diabetes | Data not available | Data not available | Beta-cells (mouse model) | Accumulation | Data not available | [4] |

| Parkinson's Disease | Data not available | Data not available | Data not available | Potential metabolomics biomarker | Data not available | [4] |

| Overall Cancer Risk (Chinese adults with hypertension) | 574 | 574 | Serum | Protective (OR=0.67 for highest vs. lowest quartile) | <0.05 | [10] |

| Digestive System Cancer Risk (Chinese adults with hypertension) | 574 | 574 | Serum | Protective (OR=0.48 for highest vs. lowest quartile) | <0.05 | [10] |

| Non-Digestive System Cancer Risk (Chinese adults with hypertension) | 574 | 574 | Serum | Protective (OR=0.61 for highest vs. lowest quartile) | <0.05 | [10] |

Further research is required to populate this table with more comprehensive quantitative data from larger patient cohorts.

Experimental Protocols

The accurate quantification of this compound is paramount for its validation as a reliable biomarker. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the most common and robust analytical technique employed for this purpose.[11]

Sample Preparation

A generic protocol for the extraction of acylcarnitines from plasma or serum is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of carnitine in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stearoyl-L-carnitine (chloride) - Applications - CAT N°: 26556 [bertin-bioreagent.com]

- 6. mdpi.com [mdpi.com]

- 7. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-carnitine, a friend or foe for cardiovascular disease? A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. The Association of Serum L-Carnitine Concentrations with the Risk of Cancer in Chinese Adults with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Stearoyl-L-carnitine and Chronic Fatigue Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex, debilitating chronic illness with no established biomarkers for diagnosis or approved treatments. Emerging research points towards metabolic disturbances, particularly in mitochondrial function, as a key component of its pathophysiology. This technical guide delves into the intricate relationship between Stearoyl-L-carnitine, a long-chain acylcarnitine, and ME/CFS. It consolidates current scientific understanding, presents quantitative data on acylcarnitine levels, details experimental methodologies for their analysis, and visualizes the potential signaling pathways implicated in the disease process. The evidence suggests that altered Stearoyl-L-carnitine homeostasis may be a significant factor in the mitochondrial dysfunction observed in ME/CFS, offering potential avenues for diagnostic biomarker development and therapeutic intervention.

Introduction: The Role of Stearoyl-L-carnitine in Cellular Energetics

L-carnitine and its acyl-esters, known as acylcarnitines, are indispensable for cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce adenosine triphosphate (ATP). Stearoyl-L-carnitine is the ester of L-carnitine and stearic acid, an 18-carbon saturated fatty acid. The transport of long-chain fatty acids into the mitochondria is mediated by a series of enzymes, with Carnitine Palmitoyltransferase I (CPT-I) being the rate-limiting enzyme.

Given that ME/CFS is characterized by profound fatigue and post-exertional malaise, investigating mitochondrial function is a logical line of inquiry. Several studies have reported alterations in the acylcarnitine profiles of individuals with ME/CFS, pointing towards a potential impairment in fatty acid oxidation.

Quantitative Data Presentation: Acylcarnitine Levels in ME/CFS

A systematic review and meta-analysis of seven studies, encompassing 403 patients with ME/CFS, revealed significantly lower serum levels of total acylcarnitines compared to healthy controls[1][2]. One key study by Reuter and Evans provides specific data on long-chain acylcarnitines in ME/CFS patients versus healthy controls[3][4]. The following table summarizes the plasma concentrations of Stearoyl-L-carnitine and other relevant long-chain acylcarnitines from this study.

| Acylcarnitine Species | ME/CFS Patients (n=44) Mean ± SD (µM) | Healthy Controls (n=49) Mean ± SD (µM) | p-value |

| C18:0 (Stearoyl-L-carnitine) | 0.06 ± 0.02 | 0.08 ± 0.03 | < 0.01 |

| C16:0 (Palmitoyl-L-carnitine) | 0.14 ± 0.05 | 0.18 ± 0.06 | < 0.01 |

| C18:1 (Oleoyl-L-carnitine) | 0.10 ± 0.04 | 0.15 ± 0.05 | < 0.001 |

| C18:2 (Linoleoyl-L-carnitine) | 0.07 ± 0.03 | 0.11 ± 0.04 | < 0.0001 |

Data extracted from Reuter and Evans, 2011.

Experimental Protocols: Measurement of Stearoyl-L-carnitine

The gold standard for the quantitative analysis of acylcarnitines, including Stearoyl-L-carnitine, in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Sample Preparation

-

Plasma Collection: Whole blood is collected in EDTA-containing tubes and centrifuged to separate the plasma.

-

Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent such as acetonitrile or methanol, often containing a mixture of stable isotope-labeled internal standards for each analyte of interest.

-

Extraction: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the acylcarnitines is transferred to a clean tube.

-

Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the acylcarnitines in the supernatant are often derivatized to their butyl or methyl esters. This is typically achieved by incubation with butanolic or methanolic HCl.

-

Reconstitution: After derivatization, the sample is dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used for the separation of acylcarnitines.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the acylcarnitines.

-

Detection: Multiple Reaction Monitoring (MRM) is the most common mode of data acquisition. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other molecules in the sample.

-

MRM Transition for Stearoyl-L-carnitine (as butyl ester):

-

Precursor Ion (m/z): 456.4

-

Product Ion (m/z): 85.1 (characteristic fragment of the carnitine moiety)

-

-

Signaling Pathways and Logical Relationships

The observed decrease in Stearoyl-L-carnitine and other long-chain acylcarnitines in ME/CFS patients may be a key indicator of underlying mitochondrial dysfunction and could trigger downstream pathological signaling cascades.

Proposed Mechanism of Reduced Long-Chain Acylcarnitines in ME/CFS

A plausible hypothesis for the reduced levels of long-chain acylcarnitines is a decrease in the activity of Carnitine Palmitoyltransferase I (CPT-I)[3][4]. CPT-I is the enzyme responsible for the esterification of long-chain fatty acids to L-carnitine, a critical step for their entry into the mitochondria. Reduced CPT-I activity would lead to a bottleneck in the fatty acid oxidation pathway, resulting in lower levels of long-chain acylcarnitines and a subsequent energy deficit in cells highly dependent on this metabolic pathway, such as muscle and immune cells.

Downstream Consequences of Altered Acylcarnitine Homeostasis

The disruption of fatty acid metabolism can have far-reaching consequences, including increased oxidative stress and inflammation.

Oxidative Stress: Inefficient mitochondrial respiration can lead to the leakage of electrons from the electron transport chain, resulting in the production of reactive oxygen species (ROS). An accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.